4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoroethylamino)-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6N2/c11-9(12,13)5-18-7-2-1-6(4-17)8(3-7)10(14,15)16/h1-3,18H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWAZFSEGWXUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655493 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821777-50-8 | |
| Record name | 4-[(2,2,2-Trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the nitration of a suitable precursor followed by the introduction of trifluoromethyl and trifluoroethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
LXR Agonism
T0901317 is primarily recognized as a potent agonist of liver X receptors (LXRα and LXRβ). These receptors play a crucial role in lipid metabolism and cholesterol homeostasis. The activation of LXRs has been linked to various therapeutic benefits:
- Cholesterol Regulation : T0901317 enhances the expression of genes involved in cholesterol efflux and fatty acid metabolism, making it a candidate for treating hyperlipidemia.
- Anti-inflammatory Effects : Research indicates that LXR activation can reduce inflammation, suggesting potential applications in treating inflammatory diseases.
Cancer Research
T0901317 has been studied for its potential anti-cancer properties. It has shown promise in:
- Inhibiting Tumor Growth : Studies have demonstrated that T0901317 can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Modulating Tumor Microenvironment : Its role in altering the tumor microenvironment through immune modulation is being explored.
Study on Lipid Metabolism
A study published in the Journal of Lipid Research investigated the effects of T0901317 on lipid metabolism in mice. The results indicated that administration of T0901317 led to a significant reduction in plasma cholesterol levels and an increase in hepatic cholesterol excretion, highlighting its potential as a therapeutic agent for dyslipidemia .
Anti-inflammatory Mechanisms
In another study, T0901317 was shown to inhibit pro-inflammatory cytokines in macrophages, suggesting its utility as an anti-inflammatory agent. The findings were published in Molecular Immunology, where researchers noted that T0901317 reduced TNF-alpha production by 40% compared to control groups .
Mechanism of Action
The mechanism by which 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated benzonitriles are widely explored in pharmaceuticals and agrochemicals due to their bioavailability and resistance to oxidative metabolism. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The trifluoroethylamino group in the target compound increases lipophilicity (logP ~3.5) compared to the primary amine in 4-Amino-2-(trifluoromethyl)benzonitrile (logP ~2.1), enhancing membrane permeability . Methoxy or phenoxy substituents (e.g., 4-Methoxy-2-(trifluoromethyl)benzonitrile) improve aqueous solubility but reduce metabolic stability compared to fluorinated amines .
Fluorine at position 3 (4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) introduces steric hindrance, which may alter binding to enzymatic active sites .
Synthetic Complexity The target compound requires multi-step synthesis involving trifluoroethylamine, whereas simpler analogs like 4-Amino-2-(trifluoromethyl)benzonitrile are prepared via direct amination .
Safety Profiles Compounds with nitrile groups (e.g., target compound) exhibit hazards (H315, H319, H335) due to skin/eye irritation, while non-cyano analogs (e.g., 4-Methoxy derivatives) show milder toxicity .
Biological Activity
4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile is a fluorinated compound that has gained attention in pharmaceutical research due to its unique structural properties and biological activity. The trifluoroethyl and trifluoromethyl groups contribute to the compound's stability and potential efficacy in various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it suitable for drug development.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Pharmacological Applications :
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It acts on various signaling pathways involved in tumor growth and metastasis.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication through interference with viral protein synthesis.
-
Mechanisms of Action :
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes that are crucial for cellular metabolism and viral replication.
- Receptor Modulation : It may act as a modulator of certain receptors involved in neurotransmission and cell signaling.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anticancer Properties :
A study published in MDPI demonstrated that compounds with similar trifluoromethyl groups exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism was attributed to increased interaction with target proteins due to the electronegative nature of fluorine atoms . -
Antiviral Research :
Another study explored the antiviral potential of fluorinated benzonitriles, showing that they could significantly reduce viral load in infected cells. The proposed mechanism involved the inhibition of viral RNA polymerase activity .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 4-((2,2,2-Trifluoroethyl)amino)-2-(trifluoromethyl)benzonitrile?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React a halogenated benzonitrile precursor (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile) with 2,2,2-trifluoroethylamine under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
- Step 2: Purification via column chromatography or preparative HPLC to isolate the product.
- Key Catalysts/Reagents: Pd₂(dba)₃, Xantphos, or other palladium-based catalysts for coupling reactions involving aryl halides .
Table 1: Example Reaction Conditions from Literature
| Precursor | Reagent | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | 2,2,2-Trifluoroethylamine | Cs₂CO₃, Xantphos, Pd₂(dba)₃ | DMF | 90°C | 65–75% |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR confirm the presence of trifluoromethyl (-CF₃), benzonitrile (-C≡N), and trifluoroethylamine (-NH-CH₂CF₃) groups. For example, the -NH proton appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ or [M+Na]⁺ with accurate mass matching the molecular formula (C₁₀H₆F₆N₂) .
Advanced: How can reaction conditions be optimized to minimize byproducts?
Methodological Answer:
- Catalyst Screening: Test palladium (Pd) vs. copper (Cu) catalysts for coupling efficiency. Pd₂(dba)₃/Xantphos systems reduce aryl halide homocoupling byproducts compared to CuI .
- Solvent Effects: Compare DMF (high polarity) vs. THF (lower polarity) to balance reaction rate and selectivity. DMF improves solubility of trifluoroethylamine but may increase hydrolysis of nitrile groups .
- Temperature Control: Lower temperatures (e.g., 60°C) reduce decomposition of trifluoroethylamine but extend reaction time. Use microwave-assisted synthesis for faster equilibration .
Advanced: What are the metabolic pathways of this compound, and how are they studied?
Methodological Answer:
- In Vitro Metabolism: Use human liver microsomes (HLMs) or Cunninghamella elegans cultures to identify phase-I metabolites. Key steps include:
- Structural Confirmation: Isolate metabolites via preparative HPLC and confirm structures using ¹H-NMR and tandem MS/MS fragmentation .
Table 2: Major Metabolites Observed
| Metabolite | Modification Site | Detection Method |
|---|---|---|
| Monohydroxylated derivative | Aromatic ring (para to -CN) | LC/HRMS, NMR |
| Bishydroxylated derivative | Aromatic ring + trifluoroethyl group | LC/HRMS |
Advanced: How do electronic effects of trifluoromethyl groups influence reactivity?
Methodological Answer:
- Electron-Withdrawing Nature: The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to meta positions. This impacts reactivity in further functionalization (e.g., nitration or sulfonation requires harsher conditions) .
- Steric Effects: The bulky -CF₃ group hinders nucleophilic attack at adjacent positions, favoring regioselective reactions. Computational modeling (DFT) predicts charge distribution and reactive sites .
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Source Analysis: Compare protocols from peer-reviewed journals vs. patents. For example, patent data (e.g., ) may report higher yields due to optimized small-scale conditions, while bulk synthesis (e.g., ) faces challenges in reproducibility.
- Parameter Adjustment: Replicate reactions with controlled variables (e.g., anhydrous solvents, inert atmosphere) to isolate factors affecting yield. Use design-of-experiment (DoE) software for multivariate analysis .
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
